molecular formula C13H8NNaO5 B12433741 sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate

sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate

Cat. No.: B12433741
M. Wt: 281.20 g/mol
InChI Key: FGNXRHWAZABZSZ-UHFFFAOYSA-M
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Description

Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, also known as sodium nifurstyrenate, is a chemical compound with the molecular formula C₁₃H₈NNaO₅. It is characterized by the presence of a nitrofuran moiety and a benzoate group, connected via an ethenyl linkage. This compound is known for its antibacterial properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate typically involves the following steps:

    Preparation of 5-nitrofuran-2-carbaldehyde: This intermediate is synthesized by nitration of furan-2-carbaldehyde.

    Knoevenagel Condensation: The 5-nitrofuran-2-carbaldehyde is then subjected to a Knoevenagel condensation reaction with 4-formylbenzoic acid in the presence of a base such as piperidine to form 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid.

    Neutralization: The resulting 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of furan-2-carbaldehyde.

    Continuous Knoevenagel Condensation: Using continuous flow reactors to enhance the efficiency of the Knoevenagel condensation reaction.

    Automated Neutralization: Automated systems for the neutralization step to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate can undergo oxidation reactions, particularly at the nitrofuran moiety.

    Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include various oxidized derivatives of the nitrofuran moiety.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Substituted benzoate derivatives are formed.

Scientific Research Applications

Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to bacterial resistance and as a model compound for studying nitrofuran derivatives.

    Medicine: Investigated for its potential antibacterial properties and its role in developing new antimicrobial agents.

    Industry: Utilized in the production of antibacterial coatings and materials.

Mechanism of Action

The antibacterial activity of sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate is primarily due to its ability to interfere with bacterial enzyme systems. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, RNA, and proteins. This multi-targeted approach makes it effective against a broad spectrum of bacteria and reduces the likelihood of resistance development.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.

    Nitrofural: A topical antibacterial agent.

    Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.

Uniqueness

Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate is unique due to its specific structure, which combines the antibacterial properties of the nitrofuran moiety with the chemical versatility of the benzoate group. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

sodium;4-[2-(5-nitrofuran-2-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXRHWAZABZSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8NNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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